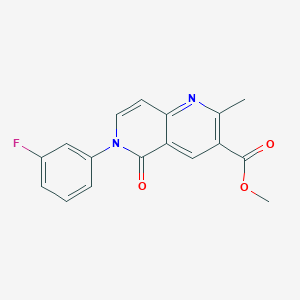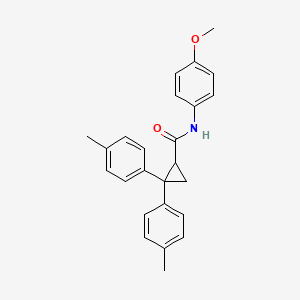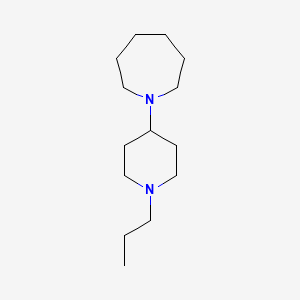![molecular formula C18H17ClN4O2 B4995636 [6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone](/img/structure/B4995636.png)
[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone: is a complex organic compound that features a quinoline core substituted with a chloro group and a pyrazolyl group, as well as an oxazepane ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazolyl Group: The pyrazolyl group can be introduced via a cyclization reaction involving hydrazine and an appropriate diketone.
Attachment of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an amino alcohol and a suitable dihalide.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a condensation reaction between the quinoline derivative and the oxazepane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone: can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bromomethyl methyl ether: Utilized in organic synthesis as a methylating agent.
This compound .
Properties
IUPAC Name |
[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-13-2-3-16-14(8-13)15(9-17(22-16)12-10-20-21-11-12)18(24)23-4-1-6-25-7-5-23/h2-3,8-11H,1,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHHCGCTVXTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
![1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B4995560.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B4995588.png)

![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)
![2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4995615.png)
![1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl-](/img/structure/B4995624.png)

![(5E)-5-[[3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4995634.png)
![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B4995638.png)
